molecular formula C43H59F3N8O9 B10858024 Norleual (TFA)

Norleual (TFA)

Cat. No.: B10858024
M. Wt: 889.0 g/mol
InChI Key: BQHFHCGHTPQPOO-FIVFGVFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norleual (TFA) is an analog of angiotensin IV, functioning primarily as a hepatocyte growth factor and c-Met inhibitor. It exhibits potent inhibition capabilities with an IC50 of 3 picomolar. Additionally, it acts as an AT4 receptor antagonist and demonstrates significant antiangiogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norleual (TFA) involves the following steps:

    Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques. The sequence involves the incorporation of norleucine, tyrosine, leucine, and other amino acids.

    Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of Norleual (TFA) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Norleual (TFA) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Norleual (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

Norleual (TFA) exerts its effects by inhibiting hepatocyte growth factor and c-Met signaling pathways. It reduces hepatocyte growth factor-dependent c-Met and Gab1 phosphorylation, thereby attenuating downstream signaling. Additionally, it acts as an AT4 receptor antagonist, blocking the receptor’s activity and exhibiting antiangiogenic effects .

Comparison with Similar Compounds

    Angiotensin IV: Norleual (TFA) is an analog of angiotensin IV, sharing similar structural features but with enhanced inhibitory properties.

    Hepatocyte Growth Factor Inhibitors: Other inhibitors targeting hepatocyte growth factor and c-Met pathways, such as crizotinib and cabozantinib.

Uniqueness: Norleual (TFA) is unique due to its dual inhibitory action on hepatocyte growth factor and c-Met, as well as its antagonistic effect on the AT4 receptor. This combination of activities makes it a potent compound with significant therapeutic potential .

Properties

Molecular Formula

C43H59F3N8O9

Molecular Weight

889.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H58N8O7.C2HF3O2/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27;3-2(4,5)1(6)7/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56);(H,6,7)/t30-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

BQHFHCGHTPQPOO-FIVFGVFCSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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